molecular formula C21H23N3O3 B3744236 N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

Cat. No.: B3744236
M. Wt: 365.4 g/mol
InChI Key: WOKCUTYITDONEV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions.

    Formation of the Imino Group: The imino group can be introduced by reacting the indole derivative with an appropriate amine.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the indole derivative with 2-(2-methyl-5-propan-2-ylphenoxy)acetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the indole core, where electrophilic substitution is common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1-methylindol-3-yl)acetamide
  • 2-(2-methyl-5-propan-2-ylphenoxy)acetamide
  • N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

Uniqueness

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide is unique due to the combination of the indole core with the phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13(2)15-10-9-14(3)18(11-15)27-12-19(25)22-23-20-16-7-5-6-8-17(16)24(4)21(20)26/h5-11,13,26H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKCUTYITDONEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
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N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
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N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
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N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
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N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

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